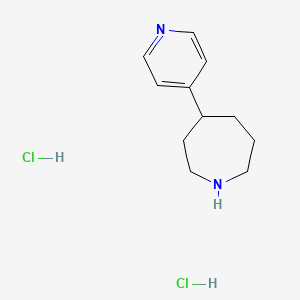

4-(Pyridin-4-yl)azepane dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

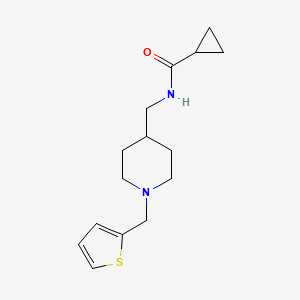

“4-(Pyridin-4-yl)azepane dihydrochloride” is a chemical compound with the CAS Number: 2094713-86-5 . It has a molecular weight of 249.18 and its IUPAC name is 4-(pyridin-4-yl)azepane dihydrochloride . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “4-(Pyridin-4-yl)azepane dihydrochloride” is 1S/C11H16N2.2ClH/c1-2-10(3-7-12-6-1)11-4-8-13-9-5-11;;/h4-5,8-10,12H,1-3,6-7H2;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“4-(Pyridin-4-yl)azepane dihydrochloride” is a powder that is stored at room temperature . Its molecular formula is C11H18Cl2N2 and it has a molecular weight of 249.18 .Scientific Research Applications

Synthesis and Structural Insights

- Chemical Synthesis and Structural Analysis : Azepane derivatives have been utilized in the synthesis of novel heterocyclic compounds. For instance, a study described the unexpected synthesis of a tricyclic chromeno[3,4-c]pyridine derivative using hexamethyleneimine (azepane) as a base, showcasing the compound's utility in generating complex structures (Ivanov et al., 2014). Additionally, the crystal structure of a related compound featuring azepane rings has been determined, highlighting the conformational characteristics of these molecules (Toze et al., 2015).

Enantioselective Synthesis

- Enantio-enriched Synthesis : Research has also focused on the enantioselective synthesis of azepane derivatives. A notable example includes the synthesis of 4-substituted α-trifluoromethyl azepanes from L-proline, illustrating the potential for creating chiral azepane compounds with high enantiomeric excess (Masson et al., 2018).

Heterocyclic Compounds Synthesis

- Heterocyclic Compound Construction : Azepane derivatives have been applied in the construction of diverse heterocyclic compounds. Studies have detailed the synthesis of 7-azaoxindoles, 7-azaindolines, tetrahydro[1,8]naphthyridines, and tetrahydro-5H-pyrido[2,3-b]azepin-8-ones, emphasizing the role of azepane derivatives in generating compounds with potential pharmaceutical relevance (Bacqué et al., 2004).

Functionalized Azepane Synthesis

- Functionalized Azepane Synthesis : Further research has been dedicated to synthesizing functionalized azepane derivatives for various applications, including the development of novel azepane-based compounds as protein kinase inhibitors (Breitenlechner et al., 2004). These studies underscore the utility of azepane derivatives in medicinal chemistry and drug discovery efforts.

Mechanism of Action

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided .

Future Directions

properties

IUPAC Name |

4-pyridin-4-ylazepane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-2-10(3-7-12-6-1)11-4-8-13-9-5-11;;/h4-5,8-10,12H,1-3,6-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCYNRUINAEGGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)C2=CC=NC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-4-yl)azepane dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-[(2,5-dimethylphenyl)methyl]indole](/img/structure/B2798947.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B2798949.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2798950.png)

![1-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-phenylquinazolin-2(1H)-one](/img/structure/B2798952.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanamide](/img/structure/B2798954.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2798957.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)benzoate](/img/structure/B2798958.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B2798959.png)

![2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2798962.png)

![2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2798967.png)